1-(2,3-dihydro-1H-inden-5-yl)-5'-methyl-1H,3'H-2,4'-biimidazole
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Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-5'-methyl-1H,3'H-2,4'-biimidazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-5'-methyl-1H,3'H-2,4'-biimidazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-dihydro-1H-inden-5-yl)-5'-methyl-1H,3'H-2,4'-biimidazole can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dihydro-1H-inden-5-yl)-5'-methyl-1H,3'H-2,4'-biimidazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Another advantage is its antimicrobial and anticancer properties, which make it a promising candidate for the development of new drugs.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, its potential side effects and toxicity need to be further studied.
Future Directions
There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-yl)-5'-methyl-1H,3'H-2,4'-biimidazole. One direction is to further investigate its mechanism of action and optimize its use in various applications. Another direction is to study its potential side effects and toxicity in greater detail. Additionally, more research is needed to explore its potential as a fluorescent probe for the detection of metal ions and its use in drug development.
Synthesis Methods
The synthesis method for 1-(2,3-dihydro-1H-inden-5-yl)-5'-methyl-1H,3'H-2,4'-biimidazole involves the reaction of 2,3-dihydroindene-1-carboxylic acid with methylamine and formaldehyde in the presence of ammonium acetate. The resulting product is then treated with potassium hydroxide to obtain the final compound.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)-5'-methyl-1H,3'H-2,4'-biimidazole has been studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(5-methyl-1H-imidazol-4-yl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-15(19-10-18-11)16-17-7-8-20(16)14-6-5-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWMVVVSBSUFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2C3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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